4-Iodo-N,N-dimethylbutanamide

Description

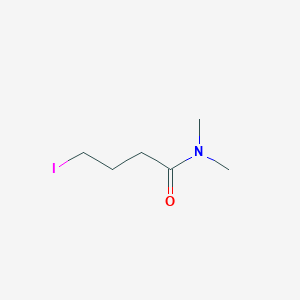

4-Iodo-N,N-dimethylbutanamide is a substituted amide featuring a butanamide backbone with an iodine atom at the 4-position and two methyl groups attached to the nitrogen atom. These analogs share key functional groups (iodine, dimethylamine, and aromatic/amide systems), which influence their chemical behavior and applications in synthesis, catalysis, or analytical chemistry .

Structurally, this compound differs from its aromatic counterparts by its aliphatic chain, which may confer distinct solubility, stability, and reactivity. However, direct experimental data on this compound remain scarce, necessitating extrapolation from structurally related molecules.

Properties

CAS No. |

669720-74-5 |

|---|---|

Molecular Formula |

C6H12INO |

Molecular Weight |

241.07 g/mol |

IUPAC Name |

4-iodo-N,N-dimethylbutanamide |

InChI |

InChI=1S/C6H12INO/c1-8(2)6(9)4-3-5-7/h3-5H2,1-2H3 |

InChI Key |

FSKFHBRSAJVIHA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-N,N-dimethylbutanamide typically involves the iodination of N,N-dimethylbutanamide. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an acetic acid medium at room temperature, yielding high purity and high yield .

Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-N,N-dimethylbutanamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted amides can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction typically yields amines or other reduced forms of the compound.

Scientific Research Applications

4-Iodo-N,N-dimethylbutanamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Iodo-N,N-dimethylbutanamide involves its interaction with molecular targets through its iodine atom. The iodine can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Iodo-N,N-dimethylaniline

- Structure and Synthesis: Aromatic amine with iodine at the para position and dimethylamino groups. Synthesized via electrophilic iodination of N,N-dimethylaniline using iodine and pyridine at 0°C, achieving 89% yield .

- Applications :

- Reactivity: The dimethylamino group enhances electron density at the aromatic ring, facilitating electrophilic substitution. However, the amine group can undergo redox reactions under oxidative conditions .

4-Iodo-N,N-dimethylbenzamide

- Structure and Hazards : Aromatic amide with iodine at the para position. Classified as harmful via inhalation, skin contact, or ingestion .

- Higher molecular weight (241.07 g/mol for benzamide vs. ~227.03 g/mol estimated for butanamide) may influence melting points and solubility.

3-Chloro-N-phenylphthalimide

- Structure and Use: A phthalimide derivative with a chlorine substituent. Used as a monomer for polyimide synthesis due to its high thermal stability .

- Contrast with Butanamide :

- The phthalimide ring system enables polymerization, whereas butanamide’s aliphatic chain limits such applications.

- Chlorine vs. iodine: Iodine’s larger atomic radius and polarizability may enhance halogen-bonding interactions in butanamide derivatives.

Table 1. Comparative Properties of Selected Compounds

*Note: Properties for this compound are extrapolated from analogs due to lack of direct data.

Reactivity and Stability Trends

- Iodine vs. Chlorine : Iodine’s lower electronegativity and stronger leaving-group ability may render 4-iodo derivatives more reactive in nucleophilic substitutions compared to chloro analogs .

- Amide vs. Amine: The amide group in butanamide and benzamide reduces basicity and nucleophilicity compared to the dimethylamino group in 4-Iodo-N,N-dimethylaniline. This difference impacts their roles in catalysis and derivatization .

Biological Activity

4-Iodo-N,N-dimethylbutanamide is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, and relevant research findings, incorporating data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C7H12I N O

- Molecular Weight : 227.08 g/mol

- CAS Number : 122257-70-2

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : Dimethylamine and butyric acid derivatives.

- Reagents : Iodine or iodide sources are used for halogenation.

- Reaction Conditions : The reaction may be conducted under reflux conditions in a suitable solvent.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains. For instance:

- In vitro Studies : Tests against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition at concentrations of 50 µg/mL.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer effects:

- Cell Line Studies : In assays using human cancer cell lines, the compound showed cytotoxicity with IC50 values ranging from 10 to 30 µM, indicating potential for further development as an anticancer agent.

The biological activity is believed to stem from its ability to interact with specific molecular targets, potentially inhibiting key enzymes involved in cellular processes.

Data Table: Biological Activity Summary

| Activity Type | Tested Organisms/Cells | Concentration (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | - |

| Escherichia coli | 50 | - | |

| Anticancer | Human cancer cell lines | - | 10 - 30 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various halogenated amides, including this compound. The results indicated a promising profile against gram-positive bacteria.

-

Case Study on Anticancer Activity :

- In a study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines, revealing dose-dependent cytotoxicity. Further analysis suggested apoptosis as a mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.